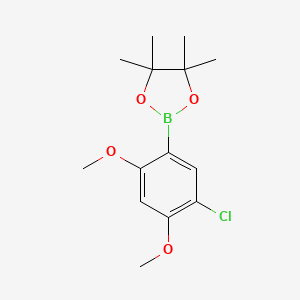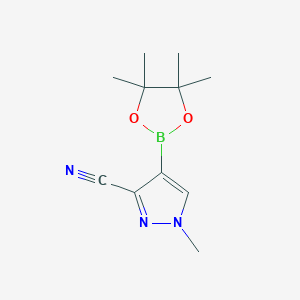
(5-fluoro-1H-indazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-fluoro-1H-indazol-4-yl)boronic acid is a boronic acid derivative containing a fluorine atom and an indazole ring
Mechanism of Action
Target of Action
Compounds containing the indazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Boronic acids are generally known for their role in the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst, forming a new carbon-carbon bond .
Biochemical Pathways
Compounds containing the indazole moiety have been known to interact with various biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
It is known that the compound should be stored in an inert atmosphere at temperatures between -20°c .
Result of Action
Compounds containing the indazole moiety have been known to exhibit a broad range of biological activities, potentially leading to various molecular and cellular effects .
Action Environment
It is known that the compound should be stored in an inert atmosphere at temperatures between -20°c to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-fluoro-1H-indazol-4-yl)boronic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Boronic Acid Formation: The boronic acid group is introduced via a borylation reaction, often using palladium-catalyzed cross-coupling reactions with boronic esters or boranes.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
(5-fluoro-1H-indazol-4-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
- (5-methyl-1H-indazol-4-yl)boronic acid
- (5-chloro-1H-indazol-4-yl)boronic acid
- (5-bromo-1H-indazol-4-yl)boronic acid
Comparison:
- Uniqueness: The presence of the fluorine atom in (5-fluoro-1H-indazol-4-yl)boronic acid distinguishes it from other similar compounds, providing unique electronic properties and reactivity.
- Binding Affinity: The fluorine atom enhances binding affinity to molecular targets compared to other halogenated derivatives.
- Reactivity: The compound exhibits distinct reactivity patterns in substitution and addition reactions due to the electron-withdrawing nature of the fluorine atom.
Properties
CAS No. |
1808997-66-1 |
|---|---|
Molecular Formula |
C7H6BFN2O2 |
Molecular Weight |
179.9 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




